molecular formula C7H8N2O3 B1451160 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid CAS No. 856153-24-7

2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid

Cat. No. B1451160
CAS RN: 856153-24-7
M. Wt: 168.15 g/mol
InChI Key: BSAZTZNTDFVXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid” can be represented by the InChI code: 1S/C7H8N2O3.ClH/c1-4-8-3-5 (2-6 (10)11)7 (12)9-4;/h3H,2H2,1H3, (H,10,11) (H,8,9,12);1H . The molecular weight of this compound is 168.15 g/mol.

Scientific Research Applications

Antioxidant and Biological Activities

Research on compounds structurally related to 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid, such as hydroxycinnamic acids and their derivatives, has demonstrated significant antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. These activities are attributed to their phenolic structures, which are capable of scavenging free radicals and inhibiting oxidative stress. Such compounds serve as precursors or direct agents in developing therapeutics and supplements aimed at mitigating oxidative stress-related diseases (K. Pei et al., 2016; N. Razzaghi-Asl et al., 2013).

Environmental Applications

In the environmental sector, research into the pyrolysis of polysaccharides, which involves the breakdown of complex sugars into simpler compounds, including acetic acid, highlights the potential of such processes in biomass conversion and renewable energy production. This research underscores the chemical mechanisms involved in converting biomass into valuable chemicals and fuels, demonstrating the role of acetic acid and its derivatives in sustainable chemical processes (G. Ponder et al., 2010).

Biotechnological and Industrial Significance

The versatility of acetic acid and its derivatives in biotechnological applications, such as the production of biodegradable polymers and other value-added chemicals from biomass, is well-documented. This versatility is attributed to their functional groups, which facilitate diverse chemical reactions, making them crucial in synthesizing environmentally friendly materials and chemicals (Chao Gao et al., 2011).

Health and Safety Considerations

It is essential to consider the health and safety aspects of chemical compounds in research and industrial applications. Studies on the toxicity and safety of related compounds, such as herbicides and pesticides, provide valuable insights into managing these substances in a way that minimizes harm to health and the environment. This research is crucial for developing safer chemical practices and compounds (Natana Raquel Zuanazzi et al., 2020).

properties

IUPAC Name

2-(4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-5(2-6(10)11)7(12)9-3-8-4/h3H,2H2,1H3,(H,10,11)(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAZTZNTDFVXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid
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2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid
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2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid
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2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid
Reactant of Route 5
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2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid
Reactant of Route 6
2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid

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